The BG III toxin is sourced from E. coli, particularly from its toxin-antitoxin systems, which are crucial for bacterial survival under stress conditions. These systems consist of a stable toxin and a labile antitoxin that neutralizes the toxin's effects. The balance between these components is vital for maintaining cellular homeostasis and responding to environmental challenges .
The synthesis of BG III toxin involves several steps, primarily utilizing E. coli as a host for expression. The process typically begins with molecular cloning of the toxin gene into a high-copy plasmid vector suitable for bacterial transformation. Following transformation, the bacteria are cultured under specific conditions to induce toxin expression .
The purification of BG III toxin can be optimized through co-expression with its corresponding antitoxin. A detailed protocol involves:
The molecular structure of BG III toxin includes a ribonucleoprotein complex formed by the interaction between the toxin protein and its corresponding RNA antitoxin. This interaction stabilizes the complex and prevents the toxic effects until needed.
Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the conformational states of the BG III toxin-antitoxin complex. These studies reveal critical interactions that dictate the stability and functionality of the complex .
BG III toxins primarily inhibit protein synthesis through cleavage of ribosomal RNA or by interfering with translation initiation processes. The specific reactions can vary based on the target organism and environmental conditions.
The biochemical pathways involved in these reactions include:
The mechanism of action for BG III toxins involves several steps:
Quantitative assays have demonstrated that BG III toxins exhibit significant inhibitory activity at low concentrations, underscoring their potency as biological agents .
BG III toxins are typically soluble in aqueous environments due to their protein nature but may exhibit varying solubility based on their structural conformation and modifications.
Chemical analyses reveal that BG III toxins possess specific functional groups necessary for their activity, including:
Relevant data indicates that these properties influence both stability and activity under physiological conditions .
BG III toxins are primarily used in research settings to study bacterial pathogenesis and cellular stress responses. Their ability to inhibit protein synthesis makes them valuable tools in:
Additionally, understanding these systems can inform strategies for combating antibiotic resistance by targeting bacterial survival mechanisms .
The BG III toxin (a Bacillus thuringiensis Cry toxin variant) originates from the Bacillus cereus sensu lato group, which comprises genetically related species including B. anthracis, B. cereus, B. thuringiensis, and environmental relatives. Phylogenomic analyses reveal that this group splits into seven major clades (I–VII), with B. thuringiensis distributed across clades II–VI [8] [10]. BG III-producing strains cluster predominantly in clade II, characterized by:
Whole-genome comparisons show that BG III producers share a core genome of ~3,000 genes with other clade II members but possess unique accessory genes governing host specificity and toxin diversity [8]. Horizontal gene transfer via plasmids and phages drives divergence within this clade, positioning BG III strains as specialized variants of B. thuringiensis rather than a distinct species [9] [10].
Table 1: Phylogenetic Clades of Bacillus cereus Group Relevant to BG III
Clade | PanC Type | Key Species | BG III Production |
---|---|---|---|
I | III | B. pseudomycoides | No |
II | II | B. thuringiensis | Yes |
III | IV | B. cereus (anthracis) | No |
IV | V | B. cytotoxicus | No |
BG III toxin synthesis is governed by cry genes (e.g., cryIII) located on megaplasmids (50–500 kb), distinct from chromosomal virulence factors. Key genomic features include:
Genome sequencing of BG III strains like HD521 (4.1 Mb chromosome, six plasmids) reveals prophage integrations (e.g., phage 250) near toxin loci, suggesting phage-mediated recombination as an evolutionary driver [4] [9]. Additionally, CRISPR arrays in strains such as HS18-1 target foreign DNA, stabilizing toxin genes against loss [4].
Table 2: Genomic Architecture of Representative BG III Strains
Strain | Chromosome Size (Mb) | Plasmids | Key Toxin Genes | Mobile Elements |
---|---|---|---|---|
HD521 | 4.1 | 6 circular | cry7, zmaR, chi1 | IS231, prophage 250 |
HS18-1 | 4.3 | 9 circular | cryIII, aiiA | IS232, CRISPR-Cas |
ABTS-351 | 5.2 | 3 linear | cry1A, cryIII | IS240, prophage 170 |
BG III (CryIII) differs structurally and functionally from other Bt toxins:
Table 3: Functional Comparison of Bt Toxin Variants
Toxin Type | Target Order | Receptor Binding | Representative Strain |
---|---|---|---|
BG III (CryIII) | Coleoptera | Cadherin-like | HD521, HS18-1 |
Cry1A | Lepidoptera | Aminopeptidase N | ABTS-351 (kurstaki) |
Cry4 | Diptera | Glycolipid microdomains | AM65-52 (israelensis) |
This analysis underscores BG III’s adaptive specialization within the B. thuringiensis phylogeny, driven by plasmid mobility, genomic rearrangements, and host-pathogen coevolution.
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